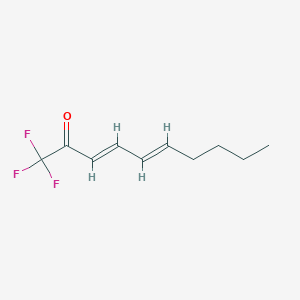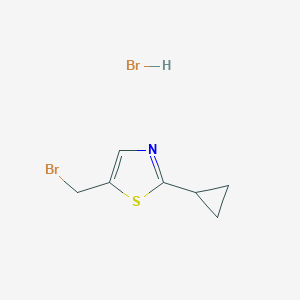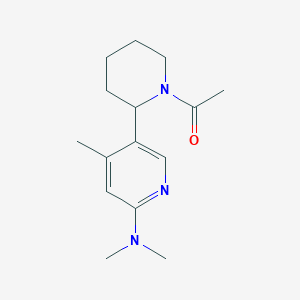![molecular formula C7H5NO2S B13014829 Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)
Benzo[d]thiazole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole-5,6-diol is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with hydroxyl groups at the 5 and 6 positions. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazole-5,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with ortho-quinones or ortho-dihydroxybenzenes in the presence of oxidizing agents . The reaction conditions often require solvents like ethanol or acetic acid and catalysts such as piperidine or other bases .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvents.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of dihydrobenzothiazoles.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Benzo[d]thiazole-5,6-diol has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Benzo[d]thiazole-5,6-diol can be compared with other benzothiazole derivatives:
Properties
Molecular Formula |
C7H5NO2S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
1,3-benzothiazole-5,6-diol |
InChI |
InChI=1S/C7H5NO2S/c9-5-1-4-7(2-6(5)10)11-3-8-4/h1-3,9-10H |
InChI Key |
CDLWXLGNBWQWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



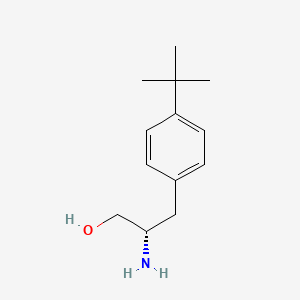
![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
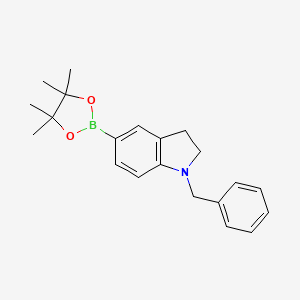
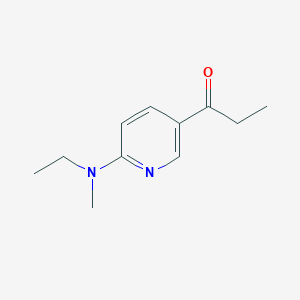
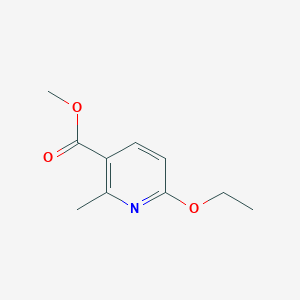
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)
